2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can be achieved through a multi-step process. One common method involves the condensation of 2,4-dimethylaniline with 2-cyanoacetohydrazide, followed by cyclization and subsequent reactions to form the quinazolinone core . The reaction typically requires a catalyst such as L-proline and is carried out in an ethanol medium under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives.
Substitution: Substitution reactions, particularly at the amino group, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities.
Scientific Research Applications
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinazolinone core .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dimethylphenyl)amino]-2-oxoethylthioacetic acid
- 2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl
Uniqueness
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of the quinazolinone core. This gives it distinct biological activities and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-10-4-5-14(12(3)6-10)19-17-18-9-13-15(20-17)7-11(2)8-16(13)21/h4-6,9,11H,7-8H2,1-3H3,(H,18,19,20) |
InChI Key |
PYWBRBTZZZJXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=C(C=C(C=C3)C)C |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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